![molecular formula C32H43ClN2O9 B1665512 Maytansinol butyrate CAS No. 66547-09-9](/img/structure/B1665512.png)
Maytansinol butyrate
Vue d'ensemble
Description
Maytansinol is a valuable precursor for the preparation of maytansine derivatives (known as maytansinoids). It inhibits microtubule assembly and induces microtubule disassembly in vitro . It disrupts the mitotic spindle and prevents mitotic exit in Drosophila .
Molecular Structure Analysis
The molecular structure of maytansinol butyrate is complex and involves various chemical bonds and interactions . The exact molecular structure is not available in the search results.
Chemical Reactions Analysis
Maytansinol undergoes acylation reactions to produce a series of derivatives with novel modifications of the maytansine scaffold .
Applications De Recherche Scientifique
Cancer Therapy
Maytansinol butyrate exhibits potent cytotoxic activity and is used as a “warhead” in antibody-drug conjugates (ADCs) for targeted cancer therapy . It binds to tubulin and inhibits microtubule assembly, which is crucial for cell division, making it an effective agent against various cancer cell lines .
Drug Production Enhancement
Biotechnological advancements have enabled the increased production of maytansinoids. For instance, the overexpression of specific genes in the producer strain Actinosynnema pretiosum can significantly boost the yield of maytansinol butyrate, which is vital for its application in ADCs .
Chemical Diversity in Drug Development
The flexibility in the post-polyketide synthase (PKS) modifications in ansamitocin biosynthesis allows for the production of diverse maytansinol analogs. This diversity can be harnessed to develop new drugs with varying properties and potential applications .
Microfluidic Drug Delivery Systems
Maytansinol butyrate’s low solubility has been addressed by encapsulating it in liposomes using microfluidic technology. This approach enhances its delivery to cancer cells and reduces toxicity to normal tissues, making it a promising method for breast cancer treatment .
Stress Response in Microbial Production
The production of ansamitocin P-3 in Actinosynnema pretiosum induces stress responses in the microbial host. Understanding these responses can lead to improved production strategies and higher yields of the compound .
Protein Interaction Studies
Ansamitocin P-3’s interaction with proteins such as FtsZ, which is involved in cell division, can be studied to understand its mechanism of action. This knowledge can contribute to the development of new therapeutic agents .
Synthetic Chemistry Research
Maytansinol butyrate serves as a key intermediate in synthetic chemistry, enabling the exploration of side reactions that can lead to new tubulin binders and potentially new classes of anticancer drugs .
Molecular Probes for Biological Studies
Functionalized derivatives of maytansinol butyrate can act as molecular probes. These probes can help in studying microtubule dynamics and the effects of tubulin inhibitors on cellular processes .
Mécanisme D'action
Target of Action
Maytansinol butyrate, also known as ansamitocin P 3’, is an antibody-drug conjugate cytotoxin . It primarily targets antigen-positive cells for treating cancer . The compound’s primary target is the lysosomal membrane protein SLC46A3 . This protein is responsible for transporting noncleavable antibody maytansine conjugates from the lysosome to the cytoplasm .
Mode of Action
Maytansinol butyrate interacts with its targets by inhibiting the assembly of microtubules . It binds to tubulin at the rhizoxin binding site . The monoclonal antibody in the compound binds specifically to a structure (usually a protein) occurring in a tumor, thus directing maytansinol butyrate into this tumor .
Biochemical Pathways
The compound affects the acetyl-coenzyme A (CoA) pathway and the lysine pathway . These pathways are associated with the production of butyrate . The acetyl-CoA pathway is the most prevalent, followed by the lysine pathway .
Pharmacokinetics
Maytansinol butyrate, as part of an antibody-drug conjugate (ADC), undergoes biotransformations in circulation . After internalization, ADCs with noncleavable linkers are catabolized to amino acid-linker-warheads within the lysosome, which then enter the cytoplasm .
Result of Action
The result of the action of maytansinol butyrate is the inhibition of microtubule assembly . This leads to the destabilization of microtubules, which are crucial for cell division and intracellular transport . As a result, the compound exhibits antitumor activity .
Action Environment
The action, efficacy, and stability of maytansinol butyrate can be influenced by various environmental factors. For instance, the reaction conditions used for the acylation reaction of maytansinol can significantly influence the formation of diverse products . Additionally, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38)/b12-9+,18-11+/t19-,23+,24-,25+,29+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHTIAFMSHJLG-BYXOJEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maytansinol butyrate | |
CAS RN |
66547-09-9 | |
Record name | Maytansinol butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066547099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-De(acetylmethylamino)-2'-methylmaytansine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Maytansinol butyrate and how does it exert its antitumor effects?
A1: Maytansinol butyrate primarily targets tubulin, a protein crucial for microtubule formation. [] Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin at a site distinct from other antimitotic agents like Vinblastine, Maytansinol butyrate disrupts microtubule assembly and dynamics, ultimately leading to mitotic arrest and cell death. [, ]
Q2: What is the molecular formula and weight of Maytansinol butyrate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight of Maytansinol butyrate, they do mention its chemical modifications and derivatives. For example, the synthesis of 3-epimaytansinoids from Maytansinol butyrate is described, suggesting a complex structure with multiple modifiable sites. [] To obtain the precise molecular formula and weight, consult chemical databases or the original research articles describing its isolation and characterization.
Q3: How do structural modifications of Maytansinol butyrate impact its activity?
A4: Research indicates that even minor structural changes in Maytansinol butyrate can significantly affect its biological activity. For example, hydroxylation at the C15, C26, or acyl moiety at the C3 position significantly reduces antitubulin activity, while demethylation at the -NCH3 group on C18 has a milder effect. [] This highlights the importance of the specific stereochemistry and functional groups present in the Maytansinol butyrate molecule for its interaction with tubulin and its antitumor effects.
Q4: Have any analogs of Maytansinol butyrate been synthesized and what are their characteristics?
A5: Yes, several semi-synthetic Maytansinol butyrate analogs, particularly those with variations in the acyl group at the C3 position, have been synthesized and evaluated. [] Some analogs with straight-chain aliphatic acyl, cycloalkanecarbonyl, or phenylacetyl groups at C3, and those with 2-(N-acetyl-N-methyl)aminohexanoyl or (2-(N-acetyl-N-methyl)aminophenylpropionyl groups showed potent antitumor activity comparable to Maytansinol butyrate. Notably, a phenylglycinate analog demonstrated a broader effective dose range against B16 melanoma and P388 leukemia in mice than Maytansinol butyrate itself. []
Q5: Are there any natural compounds that share structural similarities with Maytansinol butyrate and exhibit similar biological activity?
A6: Yes, Rhizoxin, a macrolide antibiotic, shares some structural similarities with Maytansinol butyrate and also exhibits potent antitumor activity by inhibiting tubulin polymerization. [, , ] Interestingly, studies with Rhizoxin-resistant mutants of Aspergillus nidulans, which have a single amino acid alteration in their β-tubulin gene, show cross-resistance to Maytansinol butyrate, suggesting that these compounds share a similar binding site on tubulin. [, ]
Q6: What is the origin of the "glycolate" unit incorporated into the structure of Maytansinol butyrate during its biosynthesis?
A7: Research using isotope-labeled precursors indicates that the "glycolate" unit in Maytansinol butyrate originates from 1,3-bisphosphoglycerate, not from hydroxypyruvate or TCA cycle intermediates. [] The C-1 of 1,3-bisphosphoglycerate becomes the thioester carbonyl group (and subsequently C-1 of the "glycolate" unit), while its C-3 is lost during Claisen condensation on the polyketide synthase (PKS) involved in its biosynthesis. []
Q7: What are the potential applications of Maytansinol butyrate in medicine?
A9: Given its potent antitumor activity, Maytansinol butyrate holds significant promise as a lead compound for developing novel anticancer therapeutics. [, , , ] Its ability to target tubulin and disrupt microtubule dynamics makes it an attractive candidate for targeting rapidly dividing cancer cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.